molecular formula C22H26N2O4S2 B3008631 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-22-5

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B3008631
CAS No.: 863512-22-5
M. Wt: 446.58
InChI Key: QEDFAOFKYYKEBO-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and various substituents. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate reactions .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
  • 4-butoxy-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Uniqueness

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-3-4-15-28-20-9-11-21(12-10-20)30(25,26)23-14-13-18-16-29-22(24-18)17-5-7-19(27-2)8-6-17/h5-12,16,23H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFAOFKYYKEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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